2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the benzyl group: This step may involve the alkylation of the quinazolinone core with benzyl halides under basic conditions.
Attachment of the acetamide moiety: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.
Addition of the methoxypropyl group: This final step may involve the reaction of the intermediate with 3-methoxypropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetamide: Lacks the methoxypropyl group.
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-methylacetamide: Contains a methyl group instead of the methoxypropyl group.
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-ethylacetamide: Contains an ethyl group instead of the methoxypropyl group.
Uniqueness
The presence of the methoxypropyl group in 2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide may confer unique properties, such as increased solubility, altered pharmacokinetics, or enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-13-7-12-22-19(25)15-23-18-11-6-5-10-17(18)20(26)24(21(23)27)14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIYXUXRDLTJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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